N-(2,4-dimethoxyphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[5-(morpholin-4-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-23-12-3-4-13(14(9-12)24-2)18-15(22)11-27-17-20-19-16(26-17)10-21-5-7-25-8-6-21/h3-4,9H,5-8,10-11H2,1-2H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMYXKOGDBEAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)CN3CCOCC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dimethoxyphenyl group.
- A morpholinomethyl moiety linked to a 1,3,4-oxadiazole ring.
- A thioacetamide functional group.
This unique combination of structural elements is believed to contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole ring have shown effectiveness against various bacterial strains, including multi-drug resistant species.
Antidepressant Activity
A study on related oxadiazole derivatives demonstrated promising antidepressant effects using the forced swimming test (FST). Compounds with similar structures exhibited significant reductions in immobility duration, suggesting potential for treating depression.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of key enzymes involved in bacterial cell wall synthesis.
- Modulation of neurotransmitter systems , particularly serotonin pathways relevant to mood regulation.
Synthesis and Evaluation
A series of studies have focused on synthesizing various derivatives of this compound to evaluate their biological activities. For example:
- Synthesis Methodology : Multi-step organic reactions were employed to develop the target compound and its analogs.
- Biological Testing : In vitro assays were conducted to assess the antimicrobial and antidepressant activities.
Pharmacokinetic Studies
Pharmacokinetic evaluations indicated that modifications in the chemical structure significantly influence the compound's solubility and metabolic stability. These properties are crucial for enhancing bioavailability in therapeutic applications.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The compound is compared below with structurally related 1,3,4-oxadiazole derivatives, focusing on substituents, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Impact on Activity: The 2,4-dimethoxyphenyl group in the target compound and Compound 18 is associated with enzyme inhibition, likely due to its electron-donating methoxy groups enhancing binding to hydrophobic enzyme pockets. Morpholinomethyl in the target compound may improve solubility compared to benzofuran (Compound 5h ) or phthalazinone (Compound 4d ) substituents.
Physicochemical Properties :
- Melting points for analogs range widely (e.g., 96–300°C ), influenced by crystallinity and hydrogen bonding. The target compound’s melting point is unreported but expected to align with high-melting derivatives like 4b (>300°C) .
Synthetic Yields :
- Yields for similar compounds vary (65–86% ), depending on reaction conditions. Ultrasonic-assisted synthesis (e.g., in ) often improves efficiency.
Research Findings and Mechanistic Insights
Enzyme Inhibition :
- Analogs with 2,4-dimethoxyphenyl groups (e.g., Compound 18 ) show potent kinase inhibition, suggesting the target compound may share this activity.
- Morpholine-containing derivatives often exhibit enhanced blood-brain barrier penetration, relevant for CNS-targeting drugs .
ADMET Considerations :
- Methoxy and morpholine groups may reduce cytotoxicity compared to halogenated derivatives (e.g., 4d ), as seen in computational studies of similar compounds .
Q & A
Basic: What are the typical synthetic routes for N-(2,4-dimethoxyphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide?
The synthesis involves multi-step reactions:
- Step 1: Formation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides or hydrazide intermediates under acidic or oxidative conditions (e.g., using POCl₃ or H₂O₂) .
- Step 2: Functionalization of the oxadiazole ring with morpholinomethyl groups. This may involve nucleophilic substitution using morpholine and formaldehyde under reflux in solvents like dichloromethane or DMF .
- Step 3: Coupling the thioacetamide moiety via a thioether linkage. A common method is reacting a chlorinated intermediate (e.g., 2-chloroacetamide) with a thiol-containing oxadiazole derivative in the presence of a base like K₂CO₃ .
- Purification: Column chromatography or recrystallization from ethanol/DMF mixtures is used to isolate the final product. Reaction progress is monitored by TLC .
Advanced: How can reaction conditions be optimized to preserve the morpholinomethyl group during synthesis?
The morpholine ring is sensitive to acidic/basic conditions and high temperatures. Key optimizations include:
- Temperature Control: Conduct substitutions at 50–60°C instead of reflux to minimize decomposition .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reactivity without side reactions .
- Catalysts: Employ phase-transfer catalysts (e.g., TBAB) to accelerate substitutions at lower temperatures .
- Inert Atmosphere: Perform reactions under nitrogen to prevent oxidation of sulfur-containing intermediates .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]+ peak matching C₂₁H₂₆N₄O₅S) .
- IR Spectroscopy: Detect functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N-H bend at ~1540 cm⁻¹) .
Advanced: How to resolve contradictory spectral data suggesting structural isomerism?
If NMR data conflicts with expected structure:
- X-ray Crystallography: Determine absolute configuration, especially if stereoisomers (e.g., oxadiazole regioisomers) are suspected .
- Heteronuclear NMR: Use ¹⁵N-labeled compounds or DEPT-135 to distinguish nitrogen environments in the oxadiazole and morpholine groups .
- Comparative Analysis: Contrast spectral data with structurally validated analogs (e.g., substituted oxadiazoles from or 10) .
Basic: What biological pathways are likely targeted by this compound?
- Enzyme Inhibition: The oxadiazole and thioacetamide groups suggest interactions with enzymes like lipoxygenase or cyclooxygenase, as seen in structurally similar compounds .
- Receptor Modulation: The morpholine moiety may target G-protein-coupled receptors (GPCRs) or kinases involved in inflammation or cancer pathways .
- Antimicrobial Activity: Thioether-linked acetamides often disrupt bacterial cell membranes or enzyme function .
Advanced: How to validate target interactions if initial bioassays yield inconsistent results?
- Molecular Docking: Screen against protein databases (e.g., PDB) to predict binding affinities for enzymes like COX-2 or EGFR .
- Site-Directed Mutagenesis: Modify putative binding residues in target proteins and retest activity .
- Competitive Binding Assays: Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify displacement by the compound .
Basic: What are the solubility and stability profiles under physiological conditions?
- Solubility: Poor aqueous solubility (logP ~3.5 predicted). Use DMSO or PEG-400 for in vitro studies .
- Stability:
- pH Sensitivity: Degrades in strongly acidic/basic conditions (avoid pH <4 or >10) .
- Thermal Stability: Stable up to 150°C (DSC data from analogs in ) .
Advanced: How to improve bioavailability for in vivo studies?
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester-linked morpholine) to enhance absorption .
- Nanoparticle Formulation: Encapsulate in PLGA or liposomes to improve solubility and prolong circulation .
- Co-Solvent Systems: Use Cremophor EL or cyclodextrins for parenteral administration .
Advanced: How to address contradictory bioactivity data across cell lines?
- Metabolic Profiling: Assess cytochrome P450 metabolism in different cell types (e.g., HepG2 vs. HEK293) .
- Impurity Analysis: Quantify by HPLC to rule out batch-specific contaminants .
- Dose-Response Curves: Use wider concentration ranges (e.g., 1 nM–100 µM) to identify off-target effects .
Basic: What computational tools are recommended for preliminary structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
